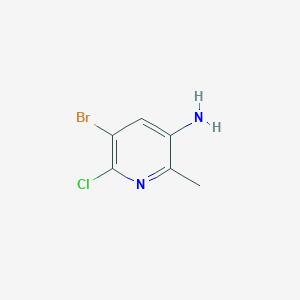

5-Bromo-6-chloro-2-methylpyridin-3-amine

描述

Significance of Halogenated Pyridin-3-amine Scaffolds in Organic and Medicinal Chemistry

The pyridin-3-amine scaffold, a pyridine (B92270) ring with an amino group at the third position, is a significant structural motif in the fields of organic and medicinal chemistry. Aminopyridines are a class of heterocyclic compounds that have been extensively studied due to their presence in a wide array of biologically active molecules and their utility as versatile synthetic intermediates. researchgate.net The incorporation of halogen atoms onto this scaffold further enhances its importance for several reasons.

Halogens, such as chlorine and bromine, can significantly modify the physicochemical properties of a molecule. tandfonline.com They can alter lipophilicity, which affects a compound's ability to cross biological membranes, and can influence metabolic stability by blocking sites susceptible to metabolic degradation. mdpi.com Furthermore, the presence of halogens can modulate the acidity or basicity of nearby functional groups, which can be crucial for a molecule's interaction with biological targets. tandfonline.com

In the context of medicinal chemistry, halogenated aminopyridine derivatives have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and as agents targeting various receptors. nih.govresearchgate.net The specific placement of halogens on the pyridine ring allows for fine-tuning of the molecule's electronic and steric properties, enabling chemists to optimize binding affinity and selectivity for a specific biological target. tandfonline.com

Rationale for Comprehensive Investigation of 5-Bromo-6-chloro-2-methylpyridin-3-amine

The primary rationale for the investigation of this compound stems from its role as a versatile intermediate in organic synthesis. The unique arrangement of its functional groups—an amine, a methyl group, and two distinct halogens—provides multiple reactive sites that can be selectively manipulated to build more complex molecular architectures.

The presence of both a bromine and a chlorine atom is particularly noteworthy. In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the difference in reactivity between carbon-bromine and carbon-chlorine bonds can be exploited for sequential, site-selective modifications. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond under typical palladium-catalyzed conditions. This allows for a reaction to occur at the bromine-substituted position while leaving the chlorine-substituted position intact for a subsequent, different transformation.

This strategic utility is exemplified in patent literature, where this compound has been used as a reactant in the synthesis of more complex molecules. For instance, it has been subjected to Suzuki coupling reactions with boronic acids. In such a reaction, the bromo group at the 5-position is selectively replaced by an aryl group, demonstrating the compound's utility as a building block for creating larger, more elaborate structures that may have potential applications in materials science or as pharmaceutical intermediates. The amine group on the scaffold can also be used for further derivatization, such as in the formation of amides or in the construction of fused heterocyclic ring systems.

Overview of Research Trajectories for Related Halogenated Aminopyridines

The research trajectories for halogenated aminopyridines are diverse, reflecting the versatility of this class of compounds. A significant area of focus is their application in drug discovery and development. For example, substituted aminopyridines have been explored as potent and selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory pathways. nih.gov The development of such inhibitors is a key area of research for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Furthermore, halogenated aminopyridines are crucial intermediates in the synthesis of more complex heterocyclic systems. One prominent example is the synthesis of imidazopyridines, a class of fused heterocyclic compounds found in several marketed drugs. mdpi.comrsc.org The synthesis of these molecules often starts from a substituted 2-aminopyridine (B139424), which undergoes cyclization reactions to form the fused imidazole (B134444) ring. The halogen atoms on the starting aminopyridine can be retained in the final product to modulate its biological activity or can be used as handles for further synthetic modifications.

Research has also been directed towards the development of new synthetic methodologies for accessing highly functionalized aminopyridines. This includes the development of novel catalytic systems for the selective halogenation or cross-coupling of aminopyridine substrates. nih.gov Such advancements in synthetic chemistry expand the toolbox available to chemists and enable the creation of a wider variety of substituted aminopyridines for screening in biological assays. Moreover, related halogenated aminopyridine structures are being investigated for their potential in treating neglected tropical diseases caused by protozoan parasites. tandfonline.com

Structure

3D Structure

属性

IUPAC Name |

5-bromo-6-chloro-2-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDMIBLCBCOCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 6 Chloro 2 Methylpyridin 3 Amine

Established Synthetic Routes and Mechanistic Elucidation

The traditional synthesis of functionalized pyridines often involves the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyridine (B92270) ring. nih.gov For a highly substituted compound like 5-Bromo-6-chloro-2-methylpyridin-3-amine, the latter approach is common, relying on a sequence of halogenation and functional group manipulations.

Bromination and Chlorination Strategies in Pyridine Ring Systems

The functionalization of pyridine rings presents unique challenges due to the electron-deficient nature of the ring system, a consequence of the electronegative sp²-hybridized nitrogen atom. nih.gov This characteristic makes the pyridine ring less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), often necessitating harsh reaction conditions which can lead to a lack of selectivity and mixtures of regioisomers. nih.govnih.gov

Chlorination: Introducing a chlorine atom onto a pyridine ring can be achieved through various methods. For substrates that are not sufficiently activated, nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine is a common strategy. The C2, C4, and C6 positions of the pyridine ring are electronically activated for nucleophilic attack. chemistry-online.comyoutube.com Therefore, a precursor with a good leaving group (like a nitro or another halo group) at the 6-position could be displaced by a chloride nucleophile. Alternatively, modern methods have been developed to facilitate chlorination. One such strategy involves the conversion of the pyridine to a phosphonium (B103445) salt, which can then be displaced by a halide nucleophile like lithium chloride (LiCl). nih.govchemrxiv.org

Bromination: Electrophilic bromination is a standard method for introducing bromine. However, the success and regioselectivity of the reaction are highly dependent on the substituents already present on the pyridine ring. The presence of strong electron-donating groups is often required to facilitate the reaction under milder conditions. nih.gov For instance, the bromination of 3-aminopyridine (B143674) with a brominating agent like 2,4,4,6-tetrabromocyclohexa-2,5-dienone can yield a mixture of products, highlighting the challenge of controlling regioselectivity. rsc.org Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which temporarily transforms the electron-deficient pyridine into a more reactive alkene system, allowing for mild and highly regioselective 3-halogenation. nih.govchemrxiv.org

Role of Precursors and Intermediate Derivatization

The synthesis of this compound logically starts from a less substituted pyridine precursor. A plausible synthetic pathway would involve the sequential introduction of the halogen and amine functionalities. Commercially available compounds such as 2-Amino-3-methylpyridine or 3-Amino-2-picoline serve as excellent starting points. nih.govlobachemie.com

A hypothetical synthetic sequence could begin with the chlorination of a suitable precursor, followed by bromination where the regiochemical outcome is directed by the existing substituents. For example, starting with a precursor like 2-Amino-6-methylpyridine , one could first introduce the chloro group at the 6-position, potentially via a Sandmeyer-type reaction if starting from an amino precursor, or through direct chlorination methods. The subsequent bromination step would be directed by the combined electronic effects of the amino, methyl, and chloro groups.

An alternative and perhaps more direct route involves starting with a brominated precursor. For example, 5-Bromo-2-methylpyridin-3-amine (B1289001) is a known compound that can be synthesized by the reduction of 2-methyl-3-nitro-5-bromopyridine using reagents like iron powder and ammonium (B1175870) chloride. chemicalbook.commdpi.com This intermediate could then undergo chlorination at the C6 position to yield the final product. The derivatization of the amino group, for instance by converting it to an acetamide, can be used to modulate its directing effect or to protect it during subsequent reaction steps. mdpi.com

Table 1: Potential Precursors and Intermediates

Detailed Reaction Mechanisms and Kinetics

The mechanism of halogenation on the pyridine ring is governed by the principles of electrophilic aromatic substitution (EAS). The electron-withdrawing nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C3 and C5 positions. However, the presence of other substituents dramatically alters this reactivity and regioselectivity.

In a potential precursor like 6-chloro-2-methylpyridin-3-amine , the substituents exert competing or reinforcing directing effects:

-NH₂ (Amino) group at C3: A powerful activating group that directs electrophiles to the ortho (C2, C4) and para (C6) positions.

-CH₃ (Methyl) group at C2: An activating group that directs to its ortho (C3) and para (C5) positions.

-Cl (Chloro) group at C6: A deactivating group that is ortho, para-directing (to C5 and C3).

For a bromination reaction on this hypothetical intermediate, the C5 position is favored due to the para-directing effect of the C2-methyl group and the ortho-directing effect of the C6-chloro group. The powerful C3-amino group strongly activates the C4 position, but this position is sterically more hindered. The kinetics of such a reaction would be significantly faster than for unsubstituted pyridine due to the presence of the activating amino and methyl groups, although the deactivating chloro group would temper this effect. Kinetic studies on the bromination of substituted pyridines show that the reaction rates are highly sensitive to the electronic nature of the substituents and the solvent used. researchgate.net

Novel Approaches and Optimized Synthetic Strategies for this compound

Modern synthetic chemistry offers powerful tools for the construction of highly functionalized heterocycles, with palladium-catalyzed cross-coupling reactions being at the forefront.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

While often used to further functionalize halo-pyridines like the title compound, palladium-catalyzed reactions can also be integral to the synthesis of the core structure.

Suzuki-Miyaura Reaction: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. fishersci.co.uk While the target compound itself is a substrate for such couplings, a key intermediate, 5-bromo-2-methylpyridin-3-amine , has been successfully used in Suzuki-Miyaura reactions to generate a variety of 5-aryl-2-methylpyridin-3-amines. mdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium phosphate (B84403). mdpi.com The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. The use of sterically hindered phosphine (B1218219) ligands can be crucial for the coupling of challenging substrates like chloropyridines. acs.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This reaction could be employed to introduce vinyl groups onto the pyridine core using this compound as the substrate. The reaction is catalyzed by a palladium source and requires a base. organic-chemistry.org Challenges in Heck reactions with bromo derivatives can include dehalogenation as a side reaction, but this can often be mitigated by the addition of halide salts like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org

Table 2: Example of Suzuki-Miyaura Coupling with a Related Precursor Reaction of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids. mdpi.com

Regioselectivity and Stereoselectivity Control in Pyridine Substitution Reactions

Achieving the desired substitution pattern on a pyridine ring is a matter of controlling the regioselectivity of each synthetic step. Stereoselectivity is not a primary concern for the synthesis of the planar aromatic ring itself.

Control via Electronic Effects: As discussed (2.1.3), the inherent electronic properties of the substituents are the primary drivers of regioselectivity in electrophilic substitutions. The synthesis of this compound requires a sequence where the directing effects of the existing groups are leveraged to install the next substituent at the correct position. For instance, the bromination of a 3-amino-2-methylpyridine (B1201488) derivative is strongly directed to the positions activated by the powerful amino group. rsc.org

Control via Nucleophilic Substitution (SNAr): The positions ortho (C2, C6) and para (C4) to the ring nitrogen are activated towards nucleophilic attack, especially when they bear a good leaving group. chemistry-online.com This provides a powerful method for regioselective functionalization. A synthetic strategy could involve the introduction of a leaving group (e.g., a nitro group or a halogen) at the C6 position, which is then displaced by a chloride ion to install the C6-chloro substituent with high regioselectivity. This approach avoids the potential for isomeric mixtures that can occur with electrophilic chlorination. youtube.com

Control via Directed ortho-Metalation (DoM): A modern strategy for achieving high regioselectivity is Directed ortho-Metalation. In this approach, a functional group on the ring directs a strong base (like an organolithium reagent) to deprotonate an adjacent carbon atom. The resulting lithiated species can then be quenched with an electrophile. For a precursor to the title compound, a protected amino group at C3 could potentially direct metalation to the C4 position, allowing for the specific introduction of a substituent at that site. While not directly applied to this molecule in the reviewed literature, it represents a state-of-the-art method for controlling regioselectivity in pyridine synthesis.

Table 3: Regiochemical Directing Effects of Substituents on the Pyridine Ring

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is critical for minimizing environmental impact and improving process safety and efficiency. Sustainable synthesis routes aim to reduce waste, avoid hazardous materials, and lower energy consumption compared to traditional methods. semanticscholar.org

A hypothetical sustainable synthesis could involve catalytic C-H functionalization, enzymatic transformations, and the use of greener solvents. The principles of green chemistry, such as atom economy, use of catalysis, and design for energy efficiency, provide a framework for developing these improved synthetic pathways. rsc.org For instance, traditional nitration and halogenation reactions often use harsh, corrosive acids and produce significant waste. Modern approaches might leverage catalytic methods that offer higher selectivity and milder conditions. nih.gov

Photochemical methods and microwave-assisted synthesis represent emerging green technologies that can accelerate reactions, improve yields, and reduce energy input. researchgate.netmdpi.comnih.gov For example, a transition from conventional heating to microwave irradiation in the synthesis of pyridine derivatives can dramatically shorten reaction times from hours to minutes. researchgate.net

Below is a comparative table illustrating the conceptual differences between a traditional and a green synthetic approach for a key transformation, such as the introduction of the amino group.

Table 1: Comparison of Traditional vs. Green Synthesis for a Key Transformation

| Feature | Traditional Method (e.g., Bechamp Reduction) | Green Chemistry Approach (e.g., Catalytic Transfer Hydrogenation) |

|---|---|---|

| Reducing Agent | Iron filings in acidic medium | Formic acid, hydrazine, or hydrogen gas |

| Catalyst | None (stoichiometric reagent) | Transition metal catalyst (e.g., Pd/C, Raney Ni) |

| Solvent | Water, Ethanol | Greener solvents (e.g., 2-MeTHF, water) or solvent-free |

| Byproducts | Large amounts of iron oxide sludge | N₂, CO₂, H₂O |

| Atom Economy | Low | High |

| Energy Input | High (prolonged heating) | Moderate to low |

| Work-up | Difficult filtration of metal sludge | Simple catalyst filtration and solvent removal |

The adoption of greener methodologies not only reduces the environmental footprint but can also lead to more cost-effective and safer manufacturing processes on an industrial scale.

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning the synthesis of this compound from the laboratory bench to industrial-scale production presents numerous challenges. Process optimization is crucial to ensure the synthesis is safe, cost-effective, reproducible, and yields a product of high purity. The difficulty in producing high-yield, polysubstituted pyridines often increases production costs, a significant factor in chemical manufacturing. vcu.edu

Key considerations for scale-up include:

Reaction Kinetics and Thermodynamics: Understanding the kinetics of each synthetic step is vital for determining reactor size and throughput. Exothermic reactions, such as nitration or halogenation, require careful thermal management to prevent runaway reactions. This involves designing efficient heat exchange systems and potentially utilizing semi-batch or continuous flow reactors to maintain optimal temperature control.

Mass Transfer: In heterogeneous reactions, such as those involving solid catalysts (e.g., catalytic hydrogenation), mass transfer limitations can become significant at scale. Efficient stirring, reactor geometry, and catalyst particle size must be optimized to ensure adequate mixing and reaction rates.

Regioselectivity Control: Ensuring high regioselectivity in halogenation and other substitution steps is paramount. On a large scale, even small percentages of isomeric impurities can complicate purification and represent a significant loss of material. Process parameters such as temperature, reaction time, and reagent stoichiometry must be tightly controlled.

Solvent and Catalyst Recovery: The economic and environmental viability of the process often depends on the ability to recover and reuse solvents and expensive catalysts (e.g., palladium, rhodium). beilstein-journals.org Implementing distillation, extraction, or filtration systems for recovery is a critical part of process design.

Downstream Processing and Purification: The isolation and purification of the final product must be efficient and scalable. Crystallization is often the preferred method for purification on a large scale due to its potential to deliver high-purity material in a single step. Optimization of solvent systems, cooling profiles, and seeding strategies is essential.

Continuous Flow Chemistry: For many of the steps involved in producing substituted pyridines, continuous flow reactors offer significant advantages over traditional batch processing. vcu.edu They provide superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and can lead to higher yields and purity. A multi-step batch process could potentially be streamlined into a single continuous operation, drastically reducing production costs. vcu.edu

The table below outlines potential scale-up challenges and optimization strategies for the hypothetical synthesis of this compound.

Table 2: Scale-Up and Process Optimization Parameters

| Synthetic Step | Key Process Parameter | Potential Scale-Up Issue | Optimization Strategy |

|---|---|---|---|

| Nitration | Temperature, Acid Concentration | Highly exothermic, potential for runaway reaction | Use of flow reactors for superior thermal control; precise dosing of nitrating agent. |

| Chlorination | Reagent Stoichiometry, Temperature | Regioisomer formation, handling of corrosive reagents | Optimization of reaction conditions to maximize selectivity; use of corrosion-resistant reactors. |

| Bromination | Solvent, Temperature | Control of regioselectivity, handling of bromine | Use of N-bromosuccinimide (NBS) as a safer bromine source; precise temperature control. |

| Nitro Group Reduction | Catalyst Loading, H₂ Pressure, Temperature | Catalyst deactivation, inefficient heat/mass transfer, safety with H₂ gas | Optimize catalyst loading and type; use of slurry reactors with efficient agitation; consider catalytic transfer hydrogenation to avoid high-pressure H₂. |

| Purification | Crystallization Solvent, Cooling Rate | Poor yield, low purity, difficult filtration | Solvent screening to find optimal system for purity and crystal habit; controlled cooling profile. |

By systematically addressing these factors, a robust and efficient process for the large-scale production of this compound can be developed.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 6 Chloro 2 Methylpyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.commsu.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the existing substituents on the 5-bromo-6-chloro-2-methylpyridin-3-amine ring, particularly the activating amino and methyl groups, can influence the feasibility and regioselectivity of such reactions. libretexts.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com For substituted pyridines, the position of electrophilic attack is directed by the combined electronic effects of the existing groups. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The methyl group is also an activating, ortho-para directing group. Conversely, the chloro and bromo substituents are deactivating yet ortho-para directing. The pyridine nitrogen itself is a strong deactivating group. The interplay of these directing effects determines the outcome of EAS reactions. For instance, nitration of substituted pyridines can be achieved using nitric acid in the presence of sulfuric acid. libretexts.org

Nucleophilic Aromatic Substitution Reactions of Halogen and Amino Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. youtube.comnih.gov In the case of this compound, the pyridine nitrogen itself acts as an electron-withdrawing feature, facilitating nucleophilic attack. This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org

The presence of two different halogens, bromine and chlorine, introduces the question of chemoselectivity. Generally, in nucleophilic aromatic substitution, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is often the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the C-X bond. However, in palladium-catalyzed amination reactions, the opposite selectivity is often observed, with the C-Br bond being more reactive than the C-Cl bond. For example, in the palladium-catalyzed amination of 5-bromo-2-chloropyridine, the amino group preferentially displaces the bromine atom. researchgate.net

Under conditions without a palladium catalyst, a reversal of chemoselectivity can occur. For instance, in the reaction of 5-bromo-2-chloro-3-fluoropyridine (B1227324) with amines under neat conditions, substitution at the 2-chloro position is favored. researchgate.net This highlights the tunability of reactivity based on the chosen reaction conditions.

Metal-Catalyzed Coupling Reactions Utilizing Bromine and Chlorine Groups

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations. mdpi-res.commdpi.com The bromo and chloro substituents on this compound serve as excellent handles for such reactions.

Sonogashira Coupling: This reaction couples aryl or vinyl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is valuable for creating arylalkynes and conjugated enynes. libretexts.org The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. Therefore, it is expected that this compound would selectively undergo coupling at the C-Br bond. This reaction has been successfully applied to various bromo-substituted heterocycles, including bromoindoles and bromoquinolinones. researchgate.netresearchgate.net

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.org It is a versatile method for forming C-C bonds and can be used to couple sp², sp³, and sp carbon atoms. wikipedia.org The leaving group can be chloride, bromide, or iodide, although reactions with chlorides are often slower. wikipedia.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.

Suzuki-Miyaura Coupling: This widely used reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com The reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to proceed in moderate to good yields using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403). mdpi.com This demonstrates the feasibility of selectively coupling at the bromo-substituted position.

Table 1: Examples of Metal-Catalyzed C-C Bond Formation

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | 5-bromo-2-methylpyridin-3-amine, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-aryl-2-methylpyridin-3-amine |

| Sonogashira Coupling | Aryl/Vinyl Halide, Terminal Alkyne | Palladium catalyst, Copper(I) cocatalyst | Arylalkyne/Conjugated enyne |

| Negishi Coupling | Organohalide, Organozinc compound | Palladium or Nickel catalyst | Coupled C-C product |

C-N and C-O Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. organic-chemistry.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. nih.gov The reaction can be performed with primary or secondary amines. organic-chemistry.org

The chemoselectivity between the C-Br and C-Cl bonds in Buchwald-Hartwig reactions is a critical consideration. Generally, the C-Br bond is more reactive than the C-Cl bond under typical palladium-catalyzed conditions. For example, palladium-catalyzed amination of 6-bromopurine (B104554) nucleosides can be achieved with a lower catalyst loading compared to the corresponding 6-chloropurine (B14466) nucleosides. nih.gov This suggests that selective amination at the 5-bromo position of this compound is highly feasible.

Table 2: Buchwald-Hartwig Amination Example

| Substrate | Amine | Catalyst System | Product |

|---|---|---|---|

| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |

Reaction conditions for the example shown involved heating in toluene. chemspider.com

Functional Group Interconversions and Transformations at the Amino Moiety

The amino group at the 3-position of the pyridine ring is a key site for further derivatization, allowing for the introduction of a wide range of functionalities.

Acylation: The amino group can be readily acylated to form amides. A common method involves reacting the amine with an acylating agent such as an acid anhydride (B1165640) or an acyl chloride. For example, the acylation of 5-bromo-2-methylpyridin-3-amine with acetic anhydride in the presence of a catalytic amount of sulfuric acid yields N-(5-bromo-2-methylpyridin-3-yl)acetamide. mdpi.com This transformation is useful for protecting the amino group or for modifying the electronic properties of the molecule. The resulting amide can then be used in subsequent reactions, such as Suzuki coupling. mdpi.com

Alkylation and Arylation: The amino group can also undergo alkylation or arylation reactions. These transformations introduce alkyl or aryl substituents onto the nitrogen atom, leading to secondary or tertiary amines. These reactions can be carried out under various conditions, often involving the use of a base and an appropriate alkylating or arylating agent.

Table 3: Acylation of 5-Bromo-2-methylpyridin-3-amine

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride | Acetonitrile, H₂SO₄ (cat.), 60 °C | N-(5-bromo-2-methylpyridin-3-yl)acetamide |

Oxidation and Reduction Pathways of the Pyridine Nitrogen and Amine Group

The pyridine nitrogen and the exocyclic amine group in this compound are susceptible to both oxidation and reduction, offering pathways to a variety of derivatives with modified electronic and steric properties.

Oxidation:

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation, typically leading to the formation of a pyridine N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide functional group can activate the pyridine ring towards both electrophilic and nucleophilic substitution, and it can also participate in various rearrangements and deoxygenation reactions. For instance, the oxidation of a similar compound, 5-bromo-2-methylpyridine (B113479), with hydrogen peroxide in glacial acetic acid yields the corresponding 5-bromo-2-methylpyridine N-oxide. nih.govresearchgate.netresearchgate.net This suggests that this compound would likely undergo a similar transformation to yield this compound N-oxide under these conditions.

The amino group can also be a site of oxidation, although this is generally less common for aromatic amines unless specific reagents are employed. Strong oxidizing agents can lead to the formation of nitroso or nitro compounds, or even polymerization. However, controlled oxidation is less straightforward than N-oxidation of the pyridine ring.

Reduction:

While the amino group is already in a reduced state, the pyridine ring can undergo reduction under certain conditions. Catalytic hydrogenation is a common method for the reduction of pyridine rings to piperidines. This typically requires high pressures of hydrogen gas and a noble metal catalyst such as platinum, palladium, or rhodium. The halogen substituents on the ring can be susceptible to hydrodehalogenation under these conditions, which may lead to a mixture of products. For instance, the catalytic reduction of 2-amino-5-bromo-3-nitropyridine (B172296) has been employed to produce 2,3-diaminopyridine (B105623), demonstrating the feasibility of reducing a substituted pyridine ring. orgsyn.org

It is important to note that the specific reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, will significantly influence the outcome of the reduction, determining whether the pyridine ring is fully or partially reduced and whether dehalogenation occurs.

| Transformation | Reagent(s) | Product(s) | Notes |

| Oxidation | |||

| Pyridine N-Oxidation | H₂O₂ / CH₃COOH or m-CPBA | This compound N-oxide | A common and high-yielding reaction for pyridines. nih.govresearchgate.netresearchgate.net |

| Reduction | |||

| Catalytic Hydrogenation | H₂ / Pt, Pd, or Rh catalyst | 5-Bromo-6-chloro-2-methylpiperidin-3-amine and/or dehalogenated products | High pressure and temperature are often required. Hydrodehalogenation is a potential side reaction. orgsyn.org |

Heterocycle Annulation and Ring-Forming Reactions Involving this compound

The presence of a reactive amino group ortho to an unsubstituted carbon position (C4) on the pyridine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems through various annulation reactions. These reactions involve the construction of a new ring fused to the existing pyridine core, leading to the formation of polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Several classical named reactions are particularly relevant for the derivatization of this compound:

Skraup and Doebner-von Miller Reactions: These reactions are used to synthesize quinolines by reacting an aromatic amine with glycerol (B35011) (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strongly acidic conditions. wikipedia.orgiipseries.orgresearchgate.netnih.govresearchgate.net In the case of this compound, the reaction would lead to the formation of a fused pyridyl-quinoline system. The reaction proceeds through the formation of an α,β-unsaturated aldehyde or ketone in situ from glycerol, followed by a Michael addition of the amine, cyclization, and oxidation. The regioselectivity of the cyclization will be influenced by the electronic and steric effects of the substituents on the pyridine ring. For example, the Skraup synthesis has been successfully applied to 3-aminopyridine (B143674) to produce 1,5-naphthyridine. iipseries.org

Combes Quinoline Synthesis: This method involves the reaction of an aromatic amine with a 1,3-dicarbonyl compound in the presence of an acid catalyst to form a quinoline. wikipedia.orgyoutube.com The reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, would be expected to yield a substituted fused pyridyl-quinoline. The mechanism involves the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration.

Friedländer Annulation: This reaction provides a route to quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester). researchgate.netprinceton.edunih.govorganic-chemistry.orgorganic-chemistry.org While the starting material is an amine, a related reaction could be envisioned where the amino group and the adjacent C4 position act as the nucleophile and electrophile precursors, respectively, after suitable functionalization. More directly, if the methyl group at the 2-position could be oxidized to an aldehyde, the resulting compound would be a direct substrate for the Friedländer reaction with an enolizable ketone.

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.comnumberanalytics.comjk-sci.com Although the substrate is a pyridin-3-amine and not a β-arylethylamine, analogous acid-catalyzed cyclizations involving the amino group and the C4 position of the pyridine ring with carbonyl compounds can lead to the formation of fused heterocyclic systems. The reaction proceeds via the formation of an iminium ion, which then undergoes intramolecular electrophilic attack on the electron-rich pyridine ring.

The specific conditions and the choice of reactants in these annulation reactions will determine the structure of the resulting fused heterocyclic system. The electron-withdrawing nature of the bromine and chlorine atoms may influence the reactivity of the pyridine ring and the amino group, potentially requiring harsher reaction conditions compared to unsubstituted aminopyridines.

| Reaction Name | Reactant(s) | Product Type | General Conditions |

| Skraup Reaction | Glycerol, oxidizing agent | Fused Pyridyl-quinoline | Strong acid (e.g., H₂SO₄), heat. wikipedia.orgiipseries.orgresearchgate.netnih.govresearchgate.net |

| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compound | Fused Pyridyl-quinoline | Strong acid (e.g., HCl, H₂SO₄), heat. wikipedia.orgiipseries.orgnih.gov |

| Combes Synthesis | 1,3-Dicarbonyl compound | Fused Pyridyl-quinoline | Acid catalyst (e.g., H₂SO₄), heat. wikipedia.orgyoutube.com |

| Friedländer Annulation | Compound with activated methylene group | Fused Pyridyl-quinoline | Acid or base catalyst, heat. researchgate.netprinceton.edunih.govorganic-chemistry.orgorganic-chemistry.org |

| Pictet-Spengler Type Reaction | Aldehyde or ketone | Fused Tetrahydropyridopyridine | Acid catalyst (e.g., HCl, TFA), heat. wikipedia.orgnrochemistry.comnumberanalytics.comjk-sci.com |

Role of 5 Bromo 6 Chloro 2 Methylpyridin 3 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Complex Heterocyclic Systems

The unique arrangement of functional groups in 5-bromo-6-chloro-2-methylpyridin-3-amine facilitates its use as a precursor for the synthesis of various fused heterocyclic systems. The amino group, ortho to a chloro substituent, is particularly well-suited for cyclization reactions to form five-membered rings, leading to the formation of imidazo[4,5-b]pyridines. These structures are analogous to purines and are of significant interest in medicinal chemistry.

The synthesis of imidazo[4,5-b]pyridines often begins with a 2,3-diaminopyridine (B105623) derivative. While direct use of this compound is not explicitly detailed in the provided literature, the synthesis of related imidazo[4,5-b]pyridines from analogous 2,3-diaminopyridines is a common strategy. nih.gov For instance, the condensation of 2,3-diaminopyridines with aldehydes or carboxylic acids is a well-established method for forming the imidazole (B134444) ring. nih.govresearchgate.net

Furthermore, the bromo and chloro substituents on the pyridine (B92270) ring offer opportunities for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions allow for the introduction of various aryl, heteroaryl, or alkyl groups, leading to a diverse library of substituted heterocyclic compounds. For example, a related bromo-substituted triazolopyridine derivative was successfully coupled with 4-methoxyphenylboronic acid using a palladium catalyst. nih.gov This highlights the potential for similar transformations on a this compound-derived scaffold.

Another important class of heterocycles that can be accessed from precursors like this compound are the triazolopyridines. The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through the reaction of enaminonitriles with hydrazides under microwave conditions. nih.gov The amino group of this compound could potentially be transformed into a suitable functional group to participate in such cyclizations.

The following table summarizes the types of complex heterocyclic systems that can be synthesized from precursors with similar functionalities to this compound.

| Heterocyclic System | Synthetic Strategy | Potential for this compound |

| Imidazo[4,5-b]pyridines | Cyclocondensation of a 2,3-diaminopyridine with a carbonyl compound. nih.govresearchgate.net | The amino group and ortho-chloro atom are suitable for forming a diamino intermediate for cyclization. |

| Substituted Imidazo[4,5-b]pyridines | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) on a halogenated imidazopyridine core. nih.govorganic-chemistry.org | The bromo and chloro groups offer sites for sequential and regioselective cross-coupling. |

| 1,2,4-Triazolo[1,5-a]pyridines | Cycloaddition reactions involving a suitably functionalized pyridine precursor. nih.gov | The amino group could be modified to facilitate the necessary cyclization. |

| Furopyridines | Modifications of the core ring structure. researchgate.net | The reactive sites on the pyridine ring could be exploited for the construction of a fused furan (B31954) ring. |

Scaffold for the Rational Design of Bioactive Molecules

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.net The specific substitution pattern of this compound provides a robust framework for the rational design of novel bioactive molecules. The imidazo[4,5-b]pyridine scaffold, directly accessible from this precursor, is of particular interest due to its structural similarity to purines, which are fundamental components of DNA and RNA. This similarity allows imidazopyridine derivatives to interact with a wide range of biological targets, including kinases and other enzymes.

Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. ed.ac.uk The dysregulation of kinase activity is a hallmark of many diseases. The imidazopyridine core has been successfully utilized to develop potent kinase inhibitors. nih.gov For example, derivatives of imidazopyridines have shown inhibitory activity against enzymes like PIM kinases. nih.gov The design of such inhibitors often involves the strategic placement of substituents on the core scaffold to optimize binding to the target enzyme's active site. The bromo and chloro groups on this compound serve as convenient handles for introducing such diversity through various chemical reactions.

The development of novel anti-infective agents is another area where this scaffold is valuable. Imidazopyridine and imidazopyrimidine-based compounds have demonstrated significant activity against trypanosomes, the parasites responsible for diseases like Chagas disease and Human African Trypanosomiasis. researchgate.netnih.gov The ability to modify the scaffold at multiple positions is crucial for optimizing potency and selectivity against parasitic targets while minimizing toxicity to human cells.

The following table presents examples of bioactive molecules based on the imidazopyridine scaffold, which can be conceptually derived from this compound.

| Bioactive Molecule Class | Target | Rationale for using Imidazopyridine Scaffold |

| Kinase Inhibitors | Protein Kinases (e.g., PIM kinases) | Structural mimicry of purines allows for competitive binding to the ATP-binding site of kinases. nih.gov |

| Antitrypanosomal Agents | Parasitic enzymes/proteins | The scaffold provides a platform for developing selective inhibitors of essential parasite pathways. researchgate.netnih.gov |

| Anticancer Agents | Various cancer-related targets | The imidazopyridine core is found in compounds with antiproliferative activity against various cancer cell lines. researchgate.net |

Development of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve synthesizing a series of related compounds (analogues) and evaluating their biological activity to understand how specific structural features influence their potency, selectivity, and pharmacokinetic properties. The highly functionalized nature of this compound makes it an ideal starting point for generating a library of analogues for SAR studies.

The presence of two different halogen atoms (bromine at position 5 and chlorine at position 6) allows for regioselective modification. For example, through carefully chosen reaction conditions, it is possible to selectively substitute one halogen over the other in cross-coupling reactions. This enables the systematic exploration of the effect of different substituents at these positions on biological activity.

Furthermore, the amino group at position 3 can be acylated, alkylated, or used as a handle to introduce a wide variety of side chains. The methyl group at position 2 can also be modified, although this is generally less straightforward. By systematically varying the substituents at these positions, medicinal chemists can build a detailed picture of the SAR for a particular biological target.

For instance, in the development of kinase inhibitors, SAR studies might explore how the size, electronics, and hydrogen-bonding capacity of substituents at the 5- and 6-positions of the imidazopyridine core affect binding affinity and selectivity. researchgate.netarabjchem.org

The table below outlines the key positions on the this compound scaffold that can be modified for SAR studies and the types of modifications that can be explored.

| Position for Modification | Type of Modification | Rationale for SAR Studies |

| 5-Bromo | Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, alkyl, or amino groups. | To explore the impact of steric bulk, electronic effects, and hydrogen bonding potential on target engagement. |

| 6-Chloro | Nucleophilic aromatic substitution or cross-coupling reactions. | To investigate the influence of different substituents on potency, selectivity, and metabolic stability. |

| 3-Amino | Acylation, alkylation, sulfonylation, or conversion to other functional groups. | To modulate physicochemical properties such as solubility and to introduce new interaction points with the biological target. |

| 2-Methyl | Oxidation or other transformations. | To probe the importance of this group for activity and to explore potential new derivatization strategies. |

Utility in the Construction of Functional Materials (e.g., Organic Semiconductors, Sensors)

While the primary focus of research on pyridinamine derivatives has been in the life sciences, their electronic properties also make them attractive candidates for applications in materials science. The pyridine ring is an electron-deficient aromatic system, and when combined with electron-donating groups like the amino group, it can form molecules with interesting photophysical and electronic properties. These properties are essential for the development of functional organic materials.

One potential application is in the field of Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.comresearchgate.net OLEDs are a promising technology for displays and solid-state lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the emissive layer, charge transport layers, and blocking layers. google.comnih.gov Pyridine-containing compounds are often used in these devices due to their good electron-transporting properties and thermal stability.

The this compound scaffold could be elaborated into more complex molecules with tailored electronic properties for use in OLEDs. For example, by introducing extended π-conjugated systems through cross-coupling reactions at the bromo and chloro positions, it may be possible to create materials that emit light in different colors or have improved charge-carrier mobility. The imidazopyridine core, derived from this starting material, is also a known fluorophore and has been investigated for its luminescent properties. nih.gov

Another potential application is in the development of chemical sensors. The nitrogen atoms in the pyridine and imidazole rings can act as binding sites for metal ions or other analytes. By attaching a fluorescent reporter group to the scaffold, it is possible to design sensors where the binding of an analyte causes a change in the fluorescence signal. The ability to systematically modify the scaffold of this compound would be advantageous in optimizing the selectivity and sensitivity of such sensors.

The following table summarizes the potential applications of functional materials derived from this compound.

| Application Area | Desired Properties | Potential Role of this compound Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | High quantum efficiency, good charge transport, thermal stability, tunable emission color. jmaterenvironsci.comresearchgate.net | As electron-transporting materials, host materials for phosphorescent emitters, or as the core of emissive molecules. nih.govnih.gov |

| Organic Semiconductors | High charge carrier mobility, good processability. | As n-type or p-type semiconductors in organic field-effect transistors (OFETs). |

| Chemical Sensors | High selectivity and sensitivity, detectable signal change upon analyte binding. | As the core of fluorescent chemosensors for the detection of metal ions or other species. |

Exploration of Biological and Pharmacological Relevance of 5 Bromo 6 Chloro 2 Methylpyridin 3 Amine Non Clinical Focus

In Vitro Biological Target Identification and Molecular Engagement Studies

There is currently no publicly available scientific literature that has identified specific in vitro biological targets for 5-Bromo-6-chloro-2-methylpyridin-3-amine or detailed its molecular engagement.

No studies were found that have evaluated the inhibitory activity of this compound against receptor tyrosine kinases, including Fibroblast Growth Factor Receptors (FGFR). While substituted pyridines are a known structural motif in some kinase inhibitors, the specific activity of this compound has not been reported.

A comprehensive search of scientific databases did not yield any enzyme inhibition or activation profiles for this compound. Its effects on various classes of enzymes have not been documented in the available literature.

Mechanistic Investigations of Cellular and Molecular Interactions

Due to the absence of primary research on the biological activity of this compound, there are no mechanistic investigations into its interactions at a cellular or molecular level.

There is no evidence in the scientific literature to suggest that this compound modulates specific biological pathways such as the Ras-MAPK or PI3K-AKT signaling cascades. Research has not been published detailing its effects on these or any other cellular pathways.

No in vitro studies have been conducted to assess the anti-thrombolytic activity of this compound. Consequently, there is no information regarding its potential mechanisms of action in this context.

The potential for this compound to inhibit biofilm formation has not been investigated in any published in vitro studies. As such, there are no proposed mechanisms for biofilm inhibition related to this compound.

Data Tables

As no direct research findings on the biological and pharmacological relevance of this compound are available, data tables for research findings cannot be generated.

Preclinical In Vitro Biological Activity Assessments

In vitro studies are fundamental in the preliminary assessment of a compound's biological potential. For this compound, while direct experimental data is not extensively published, the activity of related aminopyridine and halogenated heterocyclic compounds can provide valuable insights into its potential biological profile.

The aminopyridine scaffold is a core component in various compounds exhibiting antimicrobial properties. Research into 2-aminopyridine (B139424) derivatives has indicated potential antibacterial efficacy. For instance, certain derivatives have demonstrated activity against Gram-positive bacteria like Bacillus subtilis (B. subtilis) and Staphylococcus aureus, with some showing significant potency. nih.gov The presence of halogen substituents, such as bromine and chlorine, on the pyridine (B92270) ring can modulate this activity. Halogenation can enhance the lipophilicity of a molecule, potentially aiding its penetration through bacterial cell membranes.

While specific minimum inhibitory concentration (MIC) values for this compound against strains like Escherichia coli (E. coli) and B. subtilis are not available in the reviewed literature, a hypothetical representation of how such data would be presented is shown in Table 1. This illustrative table is based on typical results for active aminopyridine derivatives.

Table 1: Illustrative Antimicrobial Activity of this compound against Selected Bacterial Strains (Hypothetical Data)

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Escherichia coli ATCC 25922 | Negative | >128 |

| Bacillus subtilis ATCC 6633 | Positive | 64 |

| Staphylococcus aureus ATCC 29213 | Positive | 32 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the surveyed literature.

The antifungal potential of halogenated compounds has been a subject of scientific investigation. Studies on synthetic benzyl (B1604629) bromide derivatives have shown that such compounds can possess strong antifungal properties. researchgate.net The incorporation of a bromine atom in a heterocyclic structure could, therefore, confer some degree of antifungal activity.

Table 2: Illustrative Antifungal Activity of this compound against Selected Fungal Strains (Hypothetical Data)

| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Candida albicans ATCC 90028 | Yeast | 128 |

| Aspergillus niger ATCC 16404 | Mold | >256 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the surveyed literature.

Aminopyridine derivatives have been explored for their anti-inflammatory potential. rsc.org For example, 4-aminopyridine (B3432731) has been noted for its anti-inflammatory effects, although its therapeutic use is limited by toxicity. researchgate.net Research has consequently focused on developing new aminopyridine derivatives with reduced toxicity while retaining or enhancing anti-inflammatory activity. researchgate.net These studies often involve cellular models, such as assessing the inhibition of inflammatory mediators in cell lines like WEHI-164 or the activity of matrix metalloproteinases (MMPs). researchgate.net

Given the presence of the aminopyridine core in this compound, it is plausible that this compound could exhibit some level of anti-inflammatory activity. The specific effects would depend on its interaction with inflammatory pathways and enzymes, which would need to be determined through dedicated cellular assays.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Compound Design

The structure of this compound, featuring a pyridine core with bromo, chloro, methyl, and amino substituents, provides a basis for discussing potential structure-activity and structure-property relationships.

The aminopyridine core is a well-established pharmacophore found in many biologically active molecules. nih.govnih.gov The position of the amino group is crucial for its biological effects.

The halogen substituents (bromo and chloro) significantly influence the electronic and lipophilic properties of the molecule. The presence of two different halogens offers a point of interest. The electronegativity and size of bromine and chlorine atoms can affect how the compound binds to biological targets. mdpi.com In some cases, halogenation increases the potency of antimicrobial compounds. nih.gov However, some studies on pyridine derivatives have suggested that the presence of halogen atoms can lead to lower antiproliferative activity compared to derivatives with other functional groups. nih.govnih.gov

The methyl group at the 2-position can also impact activity. It can influence the steric and electronic properties of the pyridine ring, potentially affecting binding affinity to target enzymes or receptors.

A comprehensive SAR study would involve synthesizing and testing a series of analogs of this compound. This would entail systematically modifying each substituent to determine its contribution to the observed biological activity. For example, replacing the bromo or chloro group with other halogens or a hydrogen atom would clarify the role of these specific halogens. Similarly, altering the position or nature of the alkyl group would provide further insights.

Computational and Theoretical Chemistry Investigations of 5 Bromo 6 Chloro 2 Methylpyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. These methods provide a foundational understanding of the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and kinetic stability. core.ac.uk The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity. core.ac.uk

For 5-Bromo-6-chloro-2-methylpyridin-3-amine, theoretical calculations would likely be performed using a method such as DFT with the B3LYP functional and a 6-31G(d,p) basis set. core.ac.uk The analysis of the HOMO and LUMO energy levels reveals regions susceptible to electrophilic and nucleophilic attack, respectively. The HOMO is typically localized over the more electron-rich areas of the molecule, indicating sites prone to electrophilic attack, while the LUMO is concentrated over electron-deficient regions, the likely targets for nucleophiles.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.75 |

| Energy Gap (ΔE) | 4.50 |

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps in identifying the sites for electrophilic and nucleophilic reactions. nih.gov The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with intermediate potential.

In a hypothetical MEP map of this compound, the electronegative nitrogen atom of the pyridine (B92270) ring and the amine group would likely exhibit a region of negative potential (red), suggesting their role as hydrogen bond acceptors. The areas around the hydrogen atoms of the amine group would likely show a positive potential (blue), indicating their potential as hydrogen bond donors.

Reactivity Indices and Prediction of Reaction Sites

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A lower hardness value indicates higher reactivity.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.

Local reactivity is often predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Formula |

| Electronegativity (χ) | 4.00 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 2.25 | (ELUMO - EHOMO)/2 |

| Global Electrophilicity (ω) | 3.56 | χ² / (2η) |

Note: This data is illustrative and based on general principles of chemical reactivity theory.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates. mdpi.com For this compound, a hypothetical docking study could be performed against a relevant biological target, such as a protein kinase, which are common targets for pyridine-based inhibitors.

The docking analysis would provide a binding score (e.g., in kcal/mol) and reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. Lower binding energy scores typically indicate a more stable protein-ligand complex. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound against a Protein Kinase

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Asp145, Lys72, Leu23 |

| Types of Interactions | Hydrogen bond with Asp145, Hydrophobic interactions with Leu23 |

Note: This data is for illustrative purposes and represents a plausible outcome of a docking simulation.

Molecular dynamics simulations can further investigate the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

QSAR and QSPR studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. chemrevlett.com For derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target.

This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic) for a set of related compounds with known activities. A regression analysis would then be used to build a model that can predict the activity of new, untested derivatives.

Prediction of ADME-Tox Properties through Computational Approaches (Purely Computational)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical step in drug development. nih.gov In silico methods provide a rapid and cost-effective way to predict these properties early in the discovery process. nih.gov Various computational models and web-based tools can be used to estimate parameters such as oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity.

For this compound, a computational ADME-Tox profile can be generated to assess its drug-likeness. This often involves evaluating compliance with rules such as Lipinski's Rule of Five, which predicts oral bioavailability based on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Table 4: Hypothetical In Silico ADME-Tox Profile for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 221.48 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.8 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Oral Bioavailability | High | Good potential for oral administration |

| Blood-Brain Barrier Permeation | Low | Less likely to cause CNS side effects |

| Cytochrome P450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Note: This data is illustrative and based on predictions from common ADME-Tox software.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 5 Bromo 6 Chloro 2 Methylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a molecule like 5-Bromo-6-chloro-2-methylpyridin-3-amine, one would expect to see distinct signals for the aromatic proton, the amine protons, and the methyl protons. While specific experimental data for this compound is not publicly available in research literature, data for the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) shows characteristic signals: a singlet for the methyl protons (CH₃) at δ 2.28 ppm, a broad singlet for the amine protons (NH₂) at δ 5.41 ppm, and two doublets for the aromatic protons at δ 7.29 and δ 8.29 ppm. chemicalbook.com

For the target compound, this compound, the introduction of the chlorine atom at position 6 would alter the electronic environment. The single aromatic proton at position 4 would likely appear as a singlet, with its chemical shift influenced by the adjacent bromo and chloro substituents. The methyl group at position 2 would remain a singlet, and the amine protons would also likely present as a broad singlet.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms of the pyridine (B92270) ring and the methyl group. The chemical shifts would be characteristic of their environment:

Aromatic Carbons: The carbons of the pyridine ring would appear in the typical aromatic region (δ 100-160 ppm). The carbons directly bonded to the electronegative bromine and chlorine atoms (C5 and C6) would be significantly influenced, as would the carbon bearing the amino group (C3) and the methyl group (C2).

Aliphatic Carbon: The methyl carbon would appear as a sharp signal in the upfield region (δ 15-25 ppm).

2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

HSQC would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC would reveal correlations between protons and carbons separated by two or three bonds, confirming the substitution pattern on the pyridine ring. For instance, it would show a correlation between the methyl protons and carbons C2 and C3.

| Technique | Information Obtained | Predicted Observations for this compound |

| ¹H NMR | Proton environment, count, and connectivity | Singlets for the aromatic H (C4-H), methyl protons, and amine protons. |

| ¹³C NMR | Carbon skeleton and electronic environment | Six distinct signals: five in the aromatic region, one in the aliphatic region. |

| 2D NMR (HSQC/HMBC) | H-C correlations (1-bond and 2-3 bonds) | Confirmation of the substitution pattern by linking proton and carbon signals. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and elemental composition of a compound.

Molecular Formula Confirmation: For this compound (C₆H₆BrClN₂), the exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS). The presence of bromine and chlorine atoms creates a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), with a mass difference of two units, leading to M+ and M+2 peaks of nearly equal intensity. Chlorine also has two isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), resulting in M+ and M+2 peaks with an approximate intensity ratio of 3:1. The combination of these two halogens would produce a complex and highly characteristic cluster of peaks for the molecular ion. Predicted m/z values for various adducts of the molecule have been calculated. bldpharm.com

Fragmentation Pattern Analysis: In electron impact (EI) mass spectrometry, the molecular ion can undergo fragmentation, providing valuable structural information. For halogenated aromatic amines, fragmentation is predictable. ambeed.comchem-iso.com Common fragmentation pathways for this compound would include:

Alpha-Cleavage: Cleavage of the bond adjacent to the amine group.

Loss of Halogens: Initial loss of a bromine radical (·Br) or a chlorine radical (·Cl) is a common pathway for haloaromatic compounds.

Loss of Methyl Group: Cleavage of the methyl radical (·CH₃) can occur.

Ring Fragmentation: Loss of small neutral molecules like HCN from the pyridine ring is a characteristic fragmentation for pyridinic structures.

| Ion | m/z (Predicted) | Notes |

| [M+H]⁺ | 220.94757 | Protonated molecule, prominent in ESI or CI modes. Isotopic pattern for Br/Cl will be visible. |

| [M+Na]⁺ | 242.92951 | Sodium adduct, often observed in ESI-MS. |

| [M]⁺˙ | 219.93974 | Molecular ion in EI-MS. Will show a complex isotopic pattern. |

| [M-Br]⁺ | 141/143 | Loss of bromine radical. Peak will show a 3:1 isotopic pattern for chlorine. |

| [M-Cl]⁺ | 185/187 | Loss of chlorine radical. Peak will show a 1:1 isotopic pattern for bromine. |

| [M-CH₃]⁺ | 205/207/209 | Loss of methyl radical. Complex isotopic pattern from Br/Cl remains. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While an experimental spectrum for the title compound is not available, the expected absorption bands can be predicted based on its structure and data from similar compounds like 2-Amino-5-bromo-3-methylpyridine. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| C=N and C=C (Pyridine Ring) | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

| C-Br | Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic systems like pyridine exhibit strong absorptions due to π → π* transitions. The presence of substituents such as the amino group (an auxochrome) and halogens will shift the absorption maxima (λ_max). The n → π* transitions, arising from the non-bonding electrons on the nitrogen and halogen atoms, are also possible but are typically much weaker. Analysis of related bromo-substituted aromatic compounds suggests that the primary absorption bands would lie in the UV region, likely between 200 and 400 nm.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the literature, a study on the closely related compound 5-bromo-2-chloro-6-methylpyrimidin-4-amine provides insight into the type of data obtained.

In such a study, a single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined. Key findings from a crystallographic analysis include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice. The related pyrimidine (B1678525) analogue crystallizes in the monoclinic P2₁/n space group.

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, confirming the molecular geometry.

Crystal Packing: The analysis reveals how molecules are arranged in the crystal, identifying key intermolecular forces such as hydrogen bonds (e.g., between the amine N-H and the pyridine nitrogen of an adjacent molecule), halogen bonds, and π–π stacking interactions, which govern the solid-state structure. chemicalbook.com

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS, UPLC)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity. Several chemical suppliers indicate that the purity of this compound is assessed using these techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for purity analysis of non-volatile organic compounds. A solution of the compound is passed through a column packed with a stationary phase (commonly C18-modified silica (B1680970) for reverse-phase HPLC). The components of the mixture separate based on their differential partitioning between the mobile phase and the stationary phase. A detector (typically UV-Vis) measures the concentration of the compound as it elutes, producing a chromatogram. Purity is determined by the area percentage of the main peak.